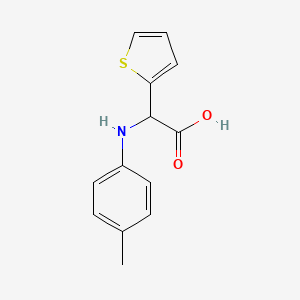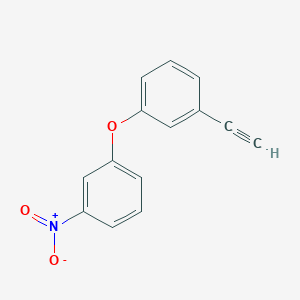
1-Ethynyl-3-(3-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-3-(3-nitrophenoxy)benzene is an organic compound with the molecular formula C14H9NO3 It is a derivative of benzene, featuring an ethynyl group at the first position and a 3-nitrophenoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-3-(3-nitrophenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-nitrophenol and 1-ethynylbenzene.
Formation of 3-nitrophenoxybenzene: 3-nitrophenol is reacted with 1-bromo-3-ethynylbenzene in the presence of a base such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethynyl-3-(3-nitrophenoxy)benzene can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The nitro group can be involved in nucleophilic substitution reactions, where a nucleophile replaces the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for the reduction of the nitro group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted phenoxy derivatives.
Reduction: The major product is 1-ethynyl-3-(3-aminophenoxy)benzene.
Aplicaciones Científicas De Investigación
1-Ethynyl-3-(3-nitrophenoxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-3-(3-nitrophenoxy)benzene involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1-Ethynyl-3-(3-nitrophenoxy)benzene can be compared with other similar compounds:
1-Ethynyl-3-nitrobenzene: Lacks the phenoxy group, making it less versatile in chemical reactions.
1-Ethynyl-4-nitrobenzene: The nitro group is positioned differently, affecting its reactivity and applications.
1-Ethynyl-3-fluorobenzene: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and uses.
Propiedades
Número CAS |
58478-17-4 |
|---|---|
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-ethynyl-3-(3-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H9NO3/c1-2-11-5-3-7-13(9-11)18-14-8-4-6-12(10-14)15(16)17/h1,3-10H |
Clave InChI |
OYXNAODSIKBMDW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


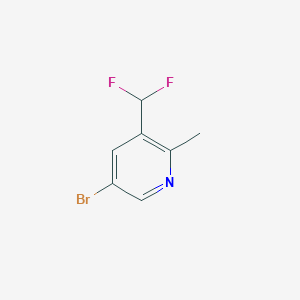
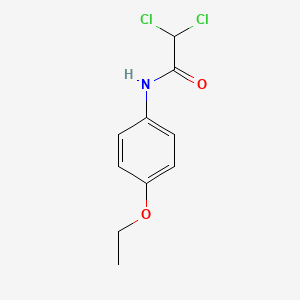
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13918882.png)


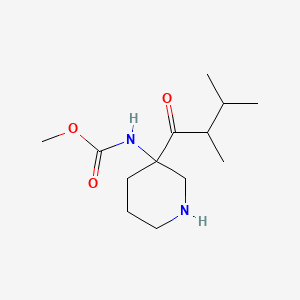
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
![3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B13918905.png)
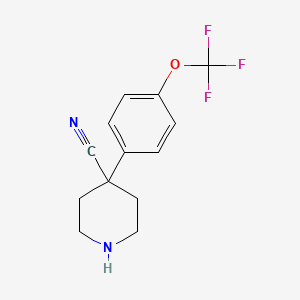
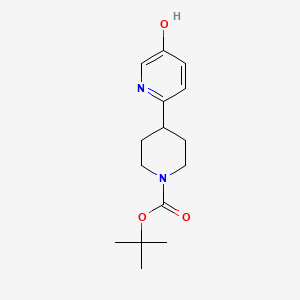

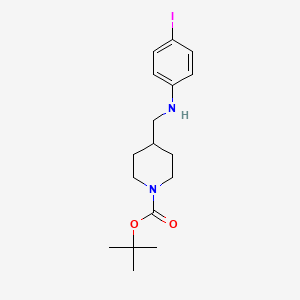
![2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid](/img/structure/B13918933.png)
